Pomalidomide-amido-C4-amido-PEG2-C2-NH-Boc
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Overview
Description
Pomalidomide-amido-C4-amido-PEG2-C2-NH-Boc is a synthesized E3 ligase ligand-linker conjugate. This compound incorporates a Pomalidomide-based cereblon ligand and a 2-unit polyethylene glycol linker. It is primarily used in proteolysis targeting chimera (PROTAC) technology, which is a novel approach for targeted protein degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pomalidomide-amido-C4-amido-PEG2-C2-NH-Boc involves multiple steps:
Formation of Pomalidomide-based Cereblon Ligand: This step involves the synthesis of the cereblon ligand derived from Pomalidomide.
Linker Attachment: The 2-unit polyethylene glycol linker is attached to the cereblon ligand.
Final Conjugation: The final step involves the conjugation of the linker with the amido-C4-amido-PEG2-C2-NH-Boc moiety.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yield and purity. The process involves:
- Use of automated synthesizers for precise control of reaction conditions.
- Purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Pomalidomide-amido-C4-amido-PEG2-C2-NH-Boc undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives .
Scientific Research Applications
Pomalidomide-amido-C4-amido-PEG2-C2-NH-Boc has a wide range of scientific research applications:
Chemistry: Used in the development of PROTACs for targeted protein degradation.
Biology: Used to study protein-protein interactions and cellular pathways.
Medicine: Investigated for its potential in treating diseases by degrading disease-causing proteins.
Industry: Used in the development of new therapeutic agents and drug discovery.
Mechanism of Action
The mechanism of action of Pomalidomide-amido-C4-amido-PEG2-C2-NH-Boc involves the following steps:
Binding to Cereblon: The cereblon ligand binds to the E3 ligase cereblon.
Recruitment of Target Protein: The linker recruits the target protein to the E3 ligase.
Ubiquitination and Degradation: The target protein is ubiquitinated and subsequently degraded by the proteasome.
Comparison with Similar Compounds
Pomalidomide-PEG2-C2-NH2 Hydrochloride: A functionalized cereblon ligand for the development of Pomalidomide-based PROTACs.
Thalidomide-based Ligands: Used in similar PROTAC applications but with different linker structures.
Uniqueness: Pomalidomide-amido-C4-amido-PEG2-C2-NH-Boc is unique due to its specific linker structure, which provides stability and flexibility to the conjugate. This enhances its efficacy in targeted protein degradation compared to other similar compounds .
Properties
Molecular Formula |
C30H41N5O10 |
---|---|
Molecular Weight |
631.7 g/mol |
IUPAC Name |
tert-butyl N-[2-[2-[2-[[6-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-6-oxohexanoyl]amino]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C30H41N5O10/c1-30(2,3)45-29(42)32-14-16-44-18-17-43-15-13-31-22(36)9-4-5-10-23(37)33-20-8-6-7-19-25(20)28(41)35(27(19)40)21-11-12-24(38)34-26(21)39/h6-8,21H,4-5,9-18H2,1-3H3,(H,31,36)(H,32,42)(H,33,37)(H,34,38,39) |
InChI Key |
PLPFXMANEVIMMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCNC(=O)CCCCC(=O)NC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |
Origin of Product |
United States |
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